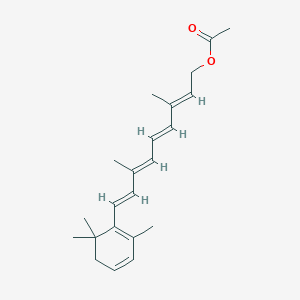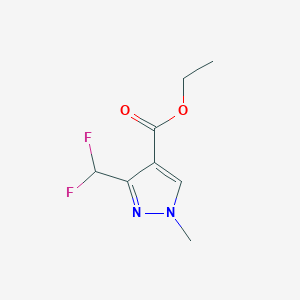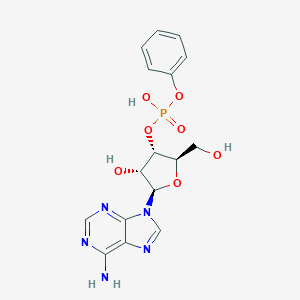
Adenosine 3'-phosphate phenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine 3'-phosphate phenyl ester (APPE) is a chemical compound that is commonly used in scientific research. APPE is a derivative of adenosine triphosphate (ATP), which is a molecule that provides energy to living cells. APPE is synthesized using a specific method and has various applications in scientific research.
Wirkmechanismus
Adenosine 3'-phosphate phenyl ester is hydrolyzed by ATPases to form adenosine 3'-phosphate (AP) and phenol. The hydrolysis of Adenosine 3'-phosphate phenyl ester is a reversible reaction, and the equilibrium constant for the reaction is pH-dependent. The mechanism of action of Adenosine 3'-phosphate phenyl ester involves the binding of the molecule to the active site of the ATPase enzyme, followed by the hydrolysis of the ester bond.
Biochemische Und Physiologische Effekte
The hydrolysis of Adenosine 3'-phosphate phenyl ester by ATPases results in the production of AP, which is a molecule that can activate purinergic receptors. These receptors are involved in various physiological processes, including neurotransmission, inflammation, and immune response. Adenosine 3'-phosphate phenyl ester has also been shown to have antioxidant properties and can protect cells against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Adenosine 3'-phosphate phenyl ester in lab experiments is its stability. Adenosine 3'-phosphate phenyl ester is a stable compound that can be stored for long periods without degradation. Another advantage is its specificity for ATPases, which allows researchers to study the activity of these enzymes in isolation. However, one limitation of using Adenosine 3'-phosphate phenyl ester is its cost. Adenosine 3'-phosphate phenyl ester is a relatively expensive compound, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving Adenosine 3'-phosphate phenyl ester. One direction is the development of new methods for synthesizing Adenosine 3'-phosphate phenyl ester that are more efficient and cost-effective. Another direction is the study of the effects of Adenosine 3'-phosphate phenyl ester on purinergic receptors and their role in various physiological processes. Additionally, the use of Adenosine 3'-phosphate phenyl ester in drug discovery and development is an area of future research, as the compound has potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of Adenosine 3'-phosphate phenyl ester involves the reaction of adenosine 5'-monophosphate (AMP) with phenyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide. The product of the reaction is Adenosine 3'-phosphate phenyl ester, which is a white, crystalline powder.
Wissenschaftliche Forschungsanwendungen
Adenosine 3'-phosphate phenyl ester is commonly used in scientific research as a substrate for enzymes that hydrolyze ATP. These enzymes, known as ATPases, are involved in various cellular processes, including muscle contraction, ion transport, and protein synthesis. By using Adenosine 3'-phosphate phenyl ester as a substrate, researchers can study the activity of ATPases and their role in these processes.
Eigenschaften
CAS-Nummer |
144828-27-3 |
|---|---|
Produktname |
Adenosine 3'-phosphate phenyl ester |
Molekularformel |
C16H18N5O7P |
Molekulargewicht |
423.32 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phenyl hydrogen phosphate |
InChI |
InChI=1S/C16H18N5O7P/c17-14-11-15(19-7-18-14)21(8-20-11)16-12(23)13(10(6-22)26-16)28-29(24,25)27-9-4-2-1-3-5-9/h1-5,7-8,10,12-13,16,22-23H,6H2,(H,24,25)(H2,17,18,19)/t10-,12-,13-,16-/m1/s1 |
InChI-Schlüssel |
IKSVKPSJEVGDNO-XNIJJKJLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OP(=O)(O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)CO |
SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Kanonische SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)CO |
Andere CAS-Nummern |
144828-27-3 |
Synonyme |
adenosine 3'-phosphate phenyl ester Ap(3')(phenyl) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



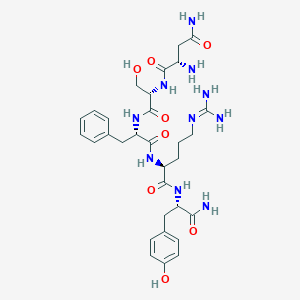
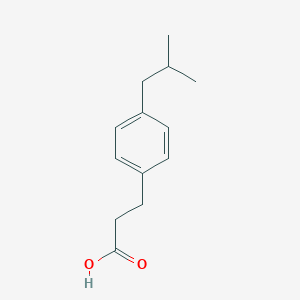
![N-[(2-methoxyphenyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B129747.png)
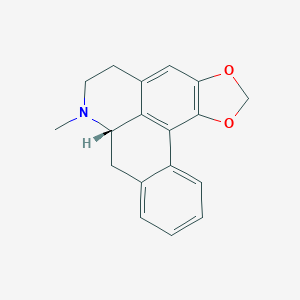
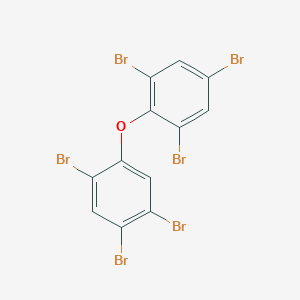
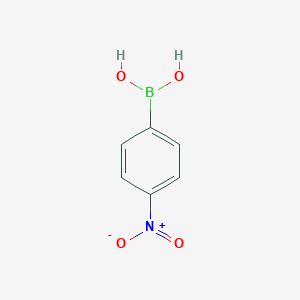
![1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine](/img/structure/B129755.png)
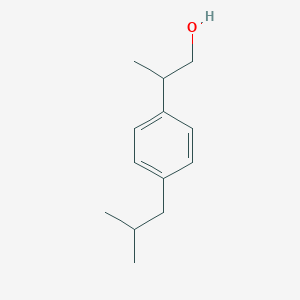
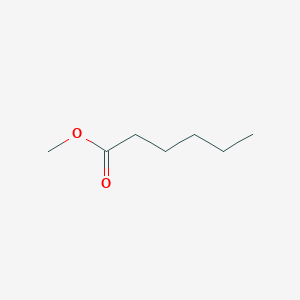
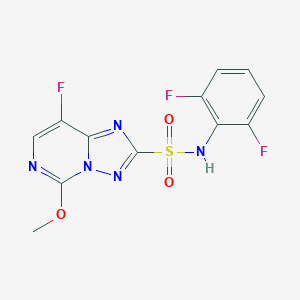
acetic acid](/img/structure/B129763.png)
